molecular formula C8H7Cl2NO2 B2959886 Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate CAS No. 1256807-98-3

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate

Cat. No. B2959886
M. Wt: 220.05
InChI Key: KOKDIRNEPFGBDP-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate” is a chemical compound used for the synthesis of various pharmaceutical compounds . It is also known as “2-Chloro-5-(chloromethyl)pyridine” and has a CAS Number of 70258-18-3 . It is used as a raw material in the production of pesticide products such as imidacloprid and acetamiprid, as well as bactericides and herbicides .


Synthesis Analysis

The synthesis of “2-Chloro-5-(chloromethyl)pyridine” involves a multi-step process. One method involves the conversion of 2-chloropyridine-5-carboxylic acid into the corresponding acid chloride using thionyl chloride. This is then esterified with ethanol, reduced to the hydroxymethyl compound using sodium boranate, and finally, the hydroxyl group in the side chain is substituted by chlorine using thionyl chloride .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(chloromethyl)pyridine” consists of a pyridine ring with chlorine and chloromethyl substituents. The empirical formula is C6H5Cl2N and the molecular weight is 162.02 .


Chemical Reactions Analysis

“2-Chloro-5-(chloromethyl)pyridine” is used as an intermediate in the synthesis of various compounds. For example, it can be used in the synthesis of new neonicotinoid compounds, which have insecticidal activity .


Physical And Chemical Properties Analysis

“2-Chloro-5-(chloromethyl)pyridine” is a solid at 20°C. It has a melting point of 37-42°C and a molecular weight of 162.02 g/mol . The compound is sensitive to moisture .

Scientific Research Applications

Synthesis of Pyridine Derivatives

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is utilized in the synthesis of pyridine derivatives that have potential applications in material science, as intermediates in organic synthesis, and in the development of novel compounds with antimicrobial properties. For instance, it reacts with 3,4-dihydropyrimidin-2(1H)-ones to afford carboxylates or ethanones derivatives, showcasing moderate insecticidal and fungicidal activities, indicating its potential in developing agrochemicals and pharmaceutical compounds (Xiao-fei Zhu & De-Qing Shi, 2011).

Role in Catalytic Activities

The compound is also pivotal in forming complexes with metals, demonstrating significant catalytic activities. For example, the synthesis of palladium(II) complexes with the first pincer (Se,N,Se) ligand derived from 2,6-bis(chloromethyl)pyridine showcases high catalytic activity for the Heck reaction. This suggests its importance in catalysis and organic synthesis, providing a pathway to efficiently bond carbon atoms in creating complex molecules (D. Das, G. K. Rao, & A. Singh, 2009).

Exploration in Organic Synthesis

Furthermore, the chemical is a key player in the exploration of organic synthesis processes. Studies involving the reaction of 2-chloromethylpyridine derivatives, including Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate, have led to the development of 1-methyl-2-pyridones from 2-chloromethylpyridines, providing a convenient route for synthesizing pyridones from picolines. This demonstrates its utility in expanding the toolkit available for organic chemists in synthesizing and modifying heterocyclic compounds (Eizo Matsumura, Takeo Nashima, & F. Ishibashi, 1970).

Safety And Hazards

“2-Chloro-5-(chloromethyl)pyridine” is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of “2-Chloro-5-(chloromethyl)pyridine” and its derivatives are promising. They are currently used in the agrochemical and pharmaceutical industries, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDIRNEPFGBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate

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